molecular formula C16H24N2O2S B2560857 N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396566-65-6

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2560857
CAS No.: 1396566-65-6
M. Wt: 308.44
InChI Key: ZGLFUURBMDFIKA-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered thiazepane ring fused with an adamantane moiety. The adamantane group is known for enhancing lipophilicity and metabolic stability, which may influence pharmacokinetic properties compared to other derivatives .

Properties

IUPAC Name

N-(1-adamantyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-14-1-2-21-9-13(17-14)15(20)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFUURBMDFIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of adamantan-1-amine with a thiazepane derivative under specific conditions. One common method includes the use of adamantan-1-yl nitrates in the presence of sulfuric acid to generate the adamantane carbocation, which then reacts with the thiazepane derivative to form the desired product . The reaction is usually carried out at elevated temperatures (60-70°C) to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted adamantane derivatives .

Scientific Research Applications

Chemistry

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new derivatives with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . Its ability to cross the blood-brain barrier makes it a candidate for studying neurological effects and interactions with various biological targets.

Medicine

The medical applications of this compound include:

  • Antiviral Properties : Studies have indicated that compounds similar to this may exhibit antiviral activity against various viruses. For instance, derivatives of thiazepane have shown potential against hepatitis B virus (HBV) and other viral infections .
  • Antibacterial and Anticancer Activities : Research is ongoing to evaluate its effectiveness against bacterial strains and cancer cell lines. Early findings suggest promising results in inhibiting cell proliferation in certain cancers.

Industry

This compound's stability and unique structural properties make it valuable in the development of advanced materials . Its applications may extend to polymers and other materials that require specific mechanical or thermal properties.

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesizing novel thiazepane derivatives
BiologyEnzyme inhibitor; blood-brain barrier penetrationPotential for neurological studies
MedicineAntiviral, antibacterial, anticancer propertiesEffective against HBV; inhibits cancer cell proliferation
IndustryDevelopment of advanced materialsStability enhances material performance

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against HBV. These compounds were shown to have lower cytotoxicity compared to standard antiviral agents .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that certain analogs of this compound inhibited cell growth more effectively than existing treatments, suggesting a new avenue for anticancer drug development.
  • Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes linked to disease pathways showed promising results, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The thiazepane ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The core 5-oxo-1,4-thiazepane-3-carboxamide scaffold is shared across analogs, but substituents on the carboxamide nitrogen dictate biological and chemical properties:

Compound Substituent Group Key Structural Features
N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide Adamantane Rigid, lipophilic bicyclic hydrocarbon
N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide Fluorenyl Planar aromatic system, π-π stacking potential
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide Cyclohexenylethyl Aliphatic/cyclic hybrid, moderate polarity
N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide Furan-2-ylmethyl Oxygen-containing heterocycle, redox-active
N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide 4-Isopropylphenyl Bulky aromatic group, enhanced steric effects
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide Benzodioxolyl Electron-rich aromatic ring, metabolic stability
Antimicrobial Activity
  • N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide : Exhibits MIC values of 20–30 µg/mL against S. aureus and E. coli .
  • N-(cyclohexenylethyl)-5-oxo-1,4-thiazepane-3-carboxamide : Lower potency compared to benzodioxolyl derivatives, likely due to reduced aromatic interactions .
Anticancer Activity
  • N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide : Induces apoptosis via caspase activation (IC~50~ values vary by cell line) .
  • N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide : Cytotoxic effects linked to oxidative stress induction .
  • N-(adamantan-1-yl) derivatives : Hypothesized to enhance blood-brain barrier penetration, though experimental validation is needed .
Enzyme Inhibition
  • N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide : Potent TrkA inhibitor (IC~50~ = 0.080 µM), relevant in neuroinflammatory pathways .

Physicochemical Properties

Property Adamantane Derivative (Hypothesized) Fluorenyl Derivative Benzodioxolyl Derivative
LogP (lipophilicity) ~4.5 (high) ~3.8 ~2.9
Solubility (aq., mg/mL) <0.1 0.3 1.2
Metabolic Stability (t~1/2~, hours) >24 12 18

Key Insight : Adamantane’s rigidity and hydrophobicity may reduce solubility but improve membrane permeability and metabolic resistance compared to aromatic analogs.

Biological Activity

N-(Adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazepane Ring : Cyclization of suitable precursors under controlled conditions.
  • Introduction of the Adamantane Moiety : This can be achieved through substitution reactions.
  • Formation of the Carboxamide Group : Reacting the intermediate compound with an appropriate amine.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the thiazepane scaffold, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Key Findings :

  • Cytotoxicity : The compound exhibited significant cytotoxic activity against several cancer cell lines (e.g., MCF-7, HepG2) with IC50 values indicating effective concentration ranges for inducing cell death.
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.2
This compoundHepG212.8

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies indicate that derivatives of this compound can up-regulate pro-apoptotic factors (e.g., BAX) while down-regulating anti-apoptotic factors (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
  • Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression, such as EGFR and PARP .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial activity:

Findings :

  • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds derived from thiazepanes and adamantane structures:

  • Study on Anticancer Activity : A study evaluated a series of adamantane derivatives for their cytotoxic effects against various cancer cell lines, revealing that specific modifications significantly enhanced their potency .
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of adamantane-containing thiosemicarbazones, finding notable activity against common pathogens like Candida albicans and Enterococcus faecalis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with adamantane derivatives (e.g., 1-adamantanol or 1-adamantylamine) as the core scaffold. Use coupling reagents like EDCI/HOBt for amide bond formation with the thiazepane-carboxamide moiety .

  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (60–100°C) to enhance reaction efficiency. Monitor intermediates via TLC or HPLC.

  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize using 1^1H/1313C NMR and HRMS .

  • Yield Optimization : Use factorial design (e.g., varying catalyst loading, solvent polarity, and reaction time) to identify critical parameters .

    • Example Reaction Conditions :
ReactantCatalyst/SolventTemperatureYield Range
1-AdamantylamineEDCI/HOBt, DMF80°C35–51%
Thiazepane-carboxylic acidTBTU, DIPEA, THF60°C11–28%

Q. How can computational modeling guide the structural analysis of this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict bond angles, steric hindrance, and electronic properties of the adamantane-thiazepane hybrid .
  • Compare computational results with experimental NMR/XRD data to validate structural accuracy.
  • Software tools: Gaussian, ORCA, or VASP for simulations; PyMol for 3D visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s reactivity?

  • Methodological Framework :

  • Step 1 : Re-examine computational parameters (e.g., basis set selection, solvent effects in DFT) to ensure alignment with experimental conditions .
  • Step 2 : Conduct kinetic studies (e.g., stopped-flow spectroscopy) to compare theoretical reaction pathways (activation energy barriers) with empirical rate constants.
  • Step 3 : Apply Bayesian statistics to quantify uncertainties in both datasets and identify systematic biases .
    • Case Study : Discrepancies in ring-opening reactions of the thiazepane moiety may arise from unaccounted solvent polarity effects in simulations .

Q. What advanced experimental designs are suitable for optimizing multi-step syntheses of this compound?

  • Design Strategies :

  • Orthogonal Array Testing (OAT) : Screen 4–6 variables (e.g., reagent stoichiometry, pH, temperature) with minimal experimental runs .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst concentration vs. enantiomeric excess) .
  • Automated High-Throughput Screening : Use robotic platforms to test 100+ reaction conditions in parallel, accelerating parameter optimization .

Q. How can mechanistic studies elucidate the compound’s role in inhibiting biological targets (e.g., viral proteases)?

  • Protocol :

  • In Silico Docking : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with target proteins .
  • In Vitro Assays : Use fluorescence-based enzymatic assays to measure IC50_{50} values under varying pH and ionic strength conditions.
  • Isotopic Labeling : Incorporate 13^{13}C or 15^{15}N isotopes into the adamantane core to track metabolic stability via MS/MS .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in advanced laboratories?

  • Guidelines :

  • Conduct risk assessments for neurotoxicity (adamantane derivatives) and thiazepane reactivity.
  • Use fume hoods for synthesis/purification and ensure compliance with institutional Chemical Hygiene Plans (e.g., PPE, waste disposal) .

Q. How should researchers integrate computational and experimental data for publication?

  • Data Workflow :

  • Validation : Cross-reference computational predictions (e.g., Gibbs free energy of reaction) with calorimetry (DSC) or kinetic data .
  • Visualization : Use heatmaps for factorial design results or radial plots for multi-parameter optimization .

Tables for Key Parameters

Table 1 : Computational Parameters for Reaction Path Analysis

SoftwareMethodBasis SetSolvent Model
Gaussian 16DFT (B3LYP)6-31G*PCM (Water)
ORCA 5.0DLPNO-CCSD(T)def2-TZVPSMD (DMF)

Table 2 : Factorial Design Variables for Yield Optimization

VariableLow LevelHigh Level
Catalyst Loading0.5 mol%2.0 mol%
Reaction Time6 hours24 hours
SolventTHFDMF

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